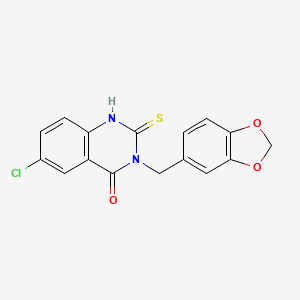![molecular formula C10H19NO4 B14115302 N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine is a chiral compound with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is characterized by its carbethoxy, butyl, and alanine functional groups. This compound is commonly used as a chiral building block in organic synthesis and plays a significant role in the preparation of various pharmaceuticals and biologically active compounds .
Méthodes De Préparation
The synthesis of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves several steps:
Reaction of Ethyl Glyoxylate with Allyl-Zinc Bromide: Ethyl glyoxylate reacts with allyl-zinc bromide to produce ethyl 2-hydroxy-4-pentenoate.
Optical Resolution: The resulting ethyl 2-hydroxy-4-pentenoate undergoes enzymatic hydrolysis to yield ethyl (2R)-2-hydroxy-4-pentenoate.
Conversion to Triflate: Ethyl (2R)-2-hydroxy-4-pentenoate is then converted into its triflate derivative.
Reaction with (S)-Alanine Ester: The triflate derivative reacts with an (S)-alanine ester to form ethyl 2-(substituted amino)-4-pentenoate.
Catalytic Hydrogenation and Deprotection: Finally, the ethyl 2-(substituted amino)-4-pentenoate undergoes catalytic hydrogenation and deprotection to yield this compound.
Analyse Des Réactions Chimiques
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is utilized in the manufacture of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine can be compared with other similar compounds, such as:
N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine: This compound has a similar structure but differs in its specific functional groups.
N-[(S)-1-Ethoxycarbonylbutyl]-L-Alanine: Another closely related compound used in similar applications.
N-[(S)-1-Carbethoxybutyl]-(S)-Alanine: Shares similar properties and applications but may have different reactivity and stability .
This compound stands out due to its unique combination of functional groups, making it a versatile and valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m0/s1 |
Clé InChI |
AUVAVXHAOCLQBF-MQWKRIRWSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)NC(C)C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



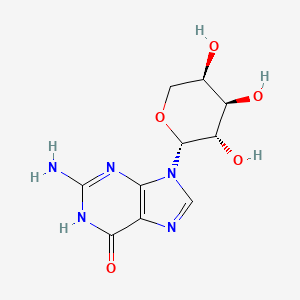

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
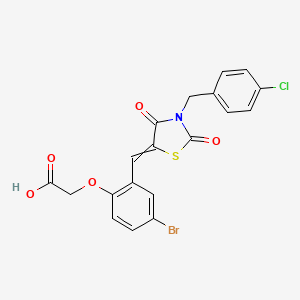
![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
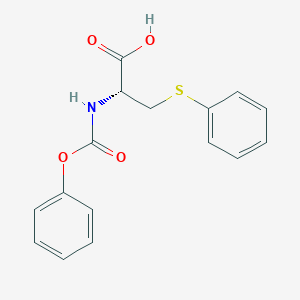
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
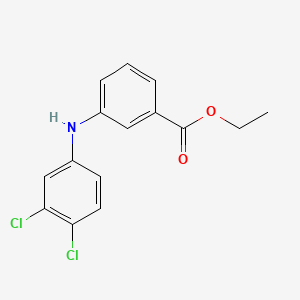

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
